molecular formula C24H17N5 B1201492 2-(8-Quinolylazo)-4,5-diphenylimidazole CAS No. 4948-87-2

2-(8-Quinolylazo)-4,5-diphenylimidazole

Cat. No.: B1201492
CAS No.: 4948-87-2
M. Wt: 375.4 g/mol
InChI Key: QAKYQOSBINWQBE-UHFFFAOYSA-N
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Description

2-(8-Quinolylazo)-4,5-diphenylimidazole is a chelating agent known for its high sensitivity and specificity in staining heavy metals, particularly cadmium . This compound is part of a class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. The unique structure of this compound allows it to form stable complexes with metal ions, making it valuable in various analytical and industrial applications.

Preparation Methods

The synthesis of 2-(8-Quinolylazo)-4,5-diphenylimidazole typically involves the diazotization of 8-aminoquinoline followed by coupling with 4,5-diphenylimidazole . The reaction conditions often require an acidic medium and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain the purity and consistency of the compound.

Chemical Reactions Analysis

2-(8-Quinolylazo)-4,5-diphenylimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

2-(8-Quinolylazo)-4,5-diphenylimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Quinolylazo)-4,5-diphenylimidazole involves the formation of chelate complexes with metal ions. The nitrogen atoms in the azo group and the quinoline ring coordinate with the metal ions, stabilizing the complex. This interaction is facilitated by the compound’s hydrophobicity and the presence of substituent groups that enhance its binding affinity . The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion coordination and stabilization.

Comparison with Similar Compounds

Properties

IUPAC Name

(4,5-diphenyl-1H-imidazol-2-yl)-quinolin-8-yldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5/c1-3-9-18(10-4-1)22-23(19-11-5-2-6-12-19)27-24(26-22)29-28-20-15-7-13-17-14-8-16-25-21(17)20/h1-16H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKYQOSBINWQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964235
Record name 8-[2-(4,5-Diphenyl-2H-imidazol-2-ylidene)hydrazinyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4948-87-2
Record name 2-(8-Quinolylazo)-4,5-diphenylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004948872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[2-(4,5-Diphenyl-2H-imidazol-2-ylidene)hydrazinyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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